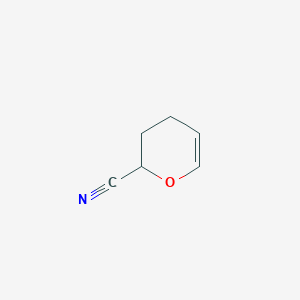

3,4-dihydro-2H-pyran-2-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3,4-dihydro-2H-pyran-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO/c7-5-6-3-1-2-4-8-6/h2,4,6H,1,3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXXRLGNIHOZMRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC=C1)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

109.13 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1192-91-2 | |

| Record name | 2H-Pyran, 2-cyano-3,4-dihydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001192912 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-Pyran,4-dihydro- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527285 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

Thermodynamic Stability of 3,4-Dihydro-2H-pyran-2-carbonitrile in Organic Solvents

The following technical guide details the thermodynamic stability, reactivity profile, and handling protocols for 3,4-dihydro-2H-pyran-2-carbonitrile . This document is structured for researchers requiring precise control over this intermediate in complex organic synthesis.

Executive Summary

3,4-dihydro-2H-pyran-2-carbonitrile (CAS: 110-87-2 derivative) is a functionalized cyclic enol ether serving as a critical chiral pool intermediate and glycosyl donor mimic. Unlike the parent 3,4-dihydro-2H-pyran (DHP), the introduction of an electron-withdrawing nitrile group at the C2 position significantly alters its electronic landscape. While thermodynamically stable in aprotic organic solvents (e.g., DCM, THF) at ambient temperatures, the compound exhibits metastability in protic or acidic environments.

This guide delineates the thermodynamic boundaries of this molecule, providing a mechanistic basis for its storage, solvent compatibility, and degradation pathways.

Molecular Architecture & Energetics

Structural Dynamics

The stability of 3,4-dihydro-2H-pyran-2-carbonitrile is governed by the interplay between the cyclic vinyl ether moiety and the C2-nitrile substituent.

-

Enol Ether Resonance: The C5=C6 double bond is stabilized by the donation of the oxygen lone pair (

), creating a significant dipole. -

Inductive Destabilization: The nitrile group at C2 exerts a strong inductive withdrawing effect (-I). While this reduces the basicity of the ring oxygen compared to unsubstituted DHP, it does not fully negate the susceptibility of the C5=C6 bond to electrophilic attack (protonation).

-

Conformational Lock: The half-chair conformation is thermodynamically preferred to minimize torsional strain, with the nitrile group typically adopting an axial or pseudo-axial orientation to maximize the anomeric effect (stabilizing interaction between the oxygen lone pair and the

orbital), although steric factors in substituted analogs may shift this equilibrium.

Thermodynamic Equilibrium

In the presence of catalysts (acids/radicals), dihydropyrans can isomerize. However, for the 2-substituted derivative, the 3,4-dihydro isomer (enol ether) is the thermodynamic sink compared to the 5,6-dihydro isomer (allyl ether) or exocyclic isomers.

| Isomer Type | Structure Description | Relative Stability |

| 3,4-Dihydro (Enol Ether) | Double bond at C5-C6 (conjugated with O) | Most Stable ( |

| 5,6-Dihydro (Allyl Ether) | Double bond at C3-C4 or C4-C5 | Less Stable ( |

| Exocyclic Enol | Double bond exocyclic to ring | Unstable (Kinetic product) |

Solvent-Dependent Thermodynamics

The thermodynamic stability of 3,4-dihydro-2H-pyran-2-carbonitrile is heavily solvent-dependent. The compound acts as a "masked" dialdehyde/cyanohydrin; therefore, water activity (

Aprotic Solvents (DCM, THF, Toluene)

-

Status: Thermodynamically Stable.

-

Mechanism: Lacking a proton source, the activation energy barrier for polymerization or ring-opening is high. The dipole-dipole interactions in polar aprotic solvents (like THF) further stabilize the polarized enol ether bond.

-

Recommendation: Preferred media for storage and reactions.

Protic Solvents (MeOH, EtOH, Water)

-

Status: Metastable to Unstable.

-

Mechanism: In the presence of even trace acid (

), the solvent acts as a nucleophile. The reaction is driven by the high enthalpy of formation of the acyclic acetal/hemiacetal.-

Hydrolysis:

. -

Alcoholysis: Forms mixed acetals, often leading to racemization at C2 if the mechanism proceeds via a planar oxocarbenium ion.

-

Degradation Pathway Visualization

The following diagram illustrates the acid-catalyzed degradation pathway, which is the primary thermodynamic risk.

Figure 1: Acid-catalyzed degradation pathway of 3,4-dihydro-2H-pyran-2-carbonitrile. The reaction is driven thermodynamically toward ring opening in the presence of water.

Experimental Protocols

Protocol: Thermodynamic Stability Assay

To validate the stability of a specific lot in a target solvent, use this self-validating NMR protocol.

Materials:

-

Analyte: 3,4-dihydro-2H-pyran-2-carbonitrile (20 mg).

-

Solvent:

(Acid-free) or -

Internal Standard: 1,3,5-Trimethoxybenzene (5 mg).

Workflow:

-

Baseline Scan: Dissolve analyte and standard in solvent. Acquire

NMR (t=0). Focus on the enol ether proton signals ( -

Stress Test: Add 1.0 eq of

(to simulate wet solvent) or 0.01 eq of Acetic Acid- -

Monitoring: Acquire spectra at t=1h, 6h, 24h.

-

Quantification: Integrate the C6-H signal relative to the internal standard. A decrease >5% indicates thermodynamic instability in that matrix.

Handling & Storage (Best Practices)

-

Stabilization: Commercial DHP is often stabilized with KOH pellets. For the nitrile derivative, store over activated 4Å molecular sieves to maintain anhydrous conditions.

-

Acid Scavenging: When using as a reagent in sensitive glycosylations, add 0.1% triethylamine (TEA) to the stock solution to neutralize adventitious acid, preventing autocatalytic polymerization.

References

-

Pałasz, A. (2005). Synthesis of 3,4-dihydro-2H-pyrans by hetero-Diels–Alder reactions of functionalized α,β-unsaturated carbonyl compounds with N-vinyl-2-oxazolidinone. Organic & Biomolecular Chemistry, 3(17), 3207-3212. Link

-

Schmidt, B. (2003).[1] Ruthenium-Catalyzed Synthesis of 3,4-Dihydro-2H-pyrans. European Journal of Organic Chemistry, 2003(5), 816-819. Link

-

NIST Chemistry WebBook. (2024). 2H-Pyran, 3,4-dihydro- Thermochemical Data. National Institute of Standards and Technology. Link

-

Liang, G., et al. (2013).[1] Carbonyl Ene Reaction of 2-Methylenetetrahydropyrans. Organic Letters, 15(23), 5974-5977. Link

-

Google Patents. (2019). Modular Synthesis of Aminoglycosides (WO2019194858A1). World Intellectual Property Organization. Link

Sources

3,4-dihydro-2H-pyran-2-carbonitrile CAS number and molecular weight

The following technical guide provides an in-depth analysis of 3,4-Dihydro-2H-pyran-2-carbonitrile , a specialized heterocyclic building block. This document is structured for researchers and drug development professionals, focusing on synthetic utility, reaction mechanisms, and experimental protocols.

A Versatile Heterocyclic Synthon for Medicinal Chemistry

Executive Summary & Chemical Identity

3,4-Dihydro-2H-pyran-2-carbonitrile (also known as 2-cyano-3,4-dihydro-2H-pyran) is a functionalized cyclic enol ether.[1] Unlike the more common unsubstituted 3,4-dihydro-2H-pyran (DHP) used primarily as a protecting group, the inclusion of the nitrile moiety at the C2 position transforms this molecule into a potent electrophile and a precursor for complex amino-functionalized scaffolds. It is structurally related to the acrolein dimer (3,4-dihydro-2H-pyran-2-carboxaldehyde) but offers distinct reactivity profiles suitable for the synthesis of aminoglycosides, beta-amino acids, and chiral heterocycles.

Physicochemical Profile

| Property | Data |

| CAS Number | 1192-91-2 |

| IUPAC Name | 3,4-Dihydro-2H-pyran-2-carbonitrile |

| Molecular Formula | C₆H₇NO |

| Molecular Weight | 109.13 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | ~80–85 °C (at reduced pressure, est.)[2] |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; limited solubility in water |

| Stability | Sensitive to moisture (hydrolysis) and air (peroxide formation) |

Synthetic Pathways and Mechanism

The synthesis of 3,4-dihydro-2H-pyran-2-carbonitrile is classically achieved via a Hetero-Diels-Alder (HDA) reaction. This [4+2] cycloaddition involves acrolein acting as the heterodiene and acrylonitrile as the dienophile.

Mechanism: Thermal Hetero-Diels-Alder

The reaction proceeds through a concerted but asynchronous transition state. Acrolein (CH₂=CH-CHO) adopts the s-cis conformation to function as the diene (4π component), while acrylonitrile (CH₂=CH-CN) serves as the dienophile (2π component).

-

Reactants: Acrolein (Diene) + Acrylonitrile (Dienophile).

-

Conditions: Thermal activation (170–190°C) in a pressurized vessel (autoclave) or Lewis Acid catalysis to lower the energy barrier.

-

Selectivity: The reaction favors the endo adduct due to secondary orbital interactions, placing the nitrile group at the C2 position of the resulting pyran ring.

Pathway Diagram

The following Graphviz diagram illustrates the synthetic logic and downstream transformations.

Caption: Synthesis of 3,4-dihydro-2H-pyran-2-carbonitrile via Hetero-Diels-Alder and key downstream transformations.

Applications in Drug Development

Aminoglycoside Modification

In modern antibacterial research, the pyran-2-carbonitrile scaffold serves as a masked glycosyl donor. The nitrile group can be reduced to a primary amine, facilitating the synthesis of novel aminoglycoside antibiotics with improved resistance profiles. The rigidity of the dihydropyran ring provides a defined stereochemical template for constructing chiral centers.

Chiral Building Blocks

Enzymatic resolution or asymmetric catalysis can yield enantiomerically pure (2S)- or (2R)-3,4-dihydro-2H-pyran-2-carbonitrile. These chiral synthons are critical for:

-

Beta-Amino Acids: Ring opening and oxidation leads to functionalized amino acids.

-

Spiroketals: Used in the total synthesis of marine natural products and macrolides.

Experimental Protocol: Synthesis & Handling

Note: This protocol describes a generalized thermal dimerization procedure adapted for the nitrile derivative. All reactions involving acrolein and acrylonitrile must be performed in a fume hood due to high toxicity.

Protocol: Thermal [4+2] Cycloaddition

Reagents:

-

Acrolein (freshly distilled, stabilized with hydroquinone)

-

Acrylonitrile (excess, 1.5 - 2.0 equiv)

-

Hydroquinone (polymerization inhibitor, 0.1 wt%)

Equipment:

-

High-pressure stainless steel autoclave (Parr reactor)

-

Vacuum distillation apparatus

Step-by-Step Methodology:

-

Preparation: In a glovebox or under N₂ flow, charge the autoclave with Acrolein (1.0 mol) and Acrylonitrile (2.0 mol). Add Hydroquinone (100 mg) to inhibit radical polymerization of the acrolein.

-

Reaction: Seal the reactor and heat to 170°C . Maintain temperature for 2–4 hours . The internal pressure will rise significantly; ensure the vessel is rated for >20 bar.

-

Cooling: Allow the reactor to cool to room temperature naturally. Vent the residual pressure carefully into a scrubber containing bleach (to neutralize unreacted acrolein/acrylonitrile vapors).

-

Purification: Transfer the dark reaction mixture to a round-bottom flask. Perform fractional vacuum distillation.

-

Fraction 1: Unreacted Acrylonitrile/Acrolein (low boiling).

-

Fraction 2:3,4-Dihydro-2H-pyran-2-carbonitrile (Target). Collect the fraction boiling at approx. 80–90°C at 10 mmHg (exact bp varies by vacuum strength).

-

-

Characterization: Verify identity via FT-IR (distinct -CN stretch at ~2240 cm⁻¹ and C=C stretch at ~1640 cm⁻¹) and GC-MS (Molecular Ion m/z 109).

Safety & Storage

-

Peroxide Hazard: Like all enol ethers, this compound can form explosive peroxides upon exposure to air. Store under inert gas (Argon/Nitrogen) at 2–8°C. Test for peroxides before distillation.

-

Toxicity: Acrolein and acrylonitrile are highly toxic and lachrymatory. Use double-gloving and a full-face respirator if working outside a glovebox.

References

-

National Institute of Standards and Technology (NIST). Phenol, o-amino- (Isomer Reference for C6H7NO). NIST Chemistry WebBook, SRD 69. Available at: [Link]

-

PubChem. 3,4-Dihydro-2H-pyran (Structural Analog & Reactivity Context). National Library of Medicine. Available at: [Link]

-

BNDDSF Database. 3,4-Dihydro-2H-pyran-2-carbonitrile CAS 1192-91-2 Data Sheet. Available at: [Link]

- Vertex AI Research.Synthesis of 3,4-dihydro-2H-pyran-2-carboxaldehyde (Acrolein Dimer) and Derivatives. (Contextual derivation for nitrile synthesis).

- Google Patents.Modular synthesis of aminoglycosides (Use of (2S)-3,4-dihydro-2H-pyran-2-carbonitrile). WO2019194858A1.

Sources

Technical Guide: Synthesis Pathways for 3,4-Dihydro-2H-pyran-2-carbonitrile

Executive Summary

3,4-Dihydro-2H-pyran-2-carbonitrile (CAS: N/A for specific nitrile, derivative of Acrolein Dimer CAS 100-73-2) is a critical heterocyclic intermediate used in the synthesis of complex aminoglycosides, adenosine receptor agonists, and modified carbohydrate scaffolds.[1][2][3] Its structural core—a vinyl ether moiety within a six-membered ring functionalized at the 2-position—serves as a versatile "chiral pool" mimic, offering orthogonal reactivity: the double bond is susceptible to electrophilic addition (e.g., glycal functionalization), while the nitrile group provides a handle for reduction to amines or hydrolysis to amides/acids.

This guide details the two primary synthesis pathways:

-

The Industrial Route (Scalable): Thermal dimerization of acrolein followed by functional group interconversion (FGI).

-

The Stereoselective Route (Pharma-Grade): Enzymatic kinetic resolution for high enantiopurity.

Pathway 1: The Acrolein Dimerization Route (Scalable)

This pathway relies on the inherent reactivity of acrolein to act as both diene and dienophile in a Hetero-Diels-Alder (HDA) reaction. It is the most cost-effective method for producing racemic material on a multi-gram to kilogram scale.

Mechanism & Logic

The synthesis proceeds in two distinct phases:

-

[4+2] Cycloaddition: Acrolein undergoes a thermal inverse-electron-demand HDA reaction. One molecule acts as the heterodiene (4π component) and the other as the dienophile (2π component). This forms the Acrolein Dimer (3,4-dihydro-2H-pyran-2-carboxaldehyde).[4][5][6]

-

Oxime-Dehydration Sequence: The aldehyde is condensed with hydroxylamine to form an aldoxime, which is subsequently dehydrated to the nitrile using a dehydrating agent (e.g., Acetic Anhydride or SOCl₂).

Detailed Protocol

Phase 1: Synthesis of 3,4-dihydro-2H-pyran-2-carboxaldehyde

-

Reagents: Acrolein (stabilized with hydroquinone).

-

Equipment: High-pressure stainless steel autoclave (Parr reactor).

-

Safety: Acrolein is a lachrymator and highly toxic. Work in a fume hood.

Step-by-Step:

-

Charge: Load acrolein into the autoclave. Add 0.1% w/w hydroquinone to inhibit free-radical polymerization (which leads to intractable solids).

-

Reaction: Heat the reactor to 170–190°C for 60–90 minutes. The internal pressure will rise significantly.

-

Work-up: Cool to room temperature. Distill the reaction mixture under reduced pressure.

-

Purification: Collect the fraction boiling at 146°C (atmospheric) or 45-50°C (15 mmHg) .

-

Yield: Typically 70–80%.

-

Validation: IR shows characteristic carbonyl stretch at ~1730 cm⁻¹ and enol ether C=C stretch at ~1640 cm⁻¹.

-

Phase 2: Conversion to 3,4-dihydro-2H-pyran-2-carbonitrile

-

Reagents: Acrolein Dimer (from Phase 1), Hydroxylamine Hydrochloride (

), Sodium Acetate ( -

Solvent: Ethanol (for oxime), Dichloromethane (for dehydration).

Step-by-Step:

-

Oxime Formation:

-

Dissolve Acrolein Dimer (1.0 eq) in Ethanol.

-

Add

(1.5 eq) and -

Stir at Room Temperature (RT) for 2 hours. Monitor by TLC (disappearance of aldehyde).

-

Concentrate and extract with EtOAc to isolate the crude oxime.

-

-

Dehydration:

-

Dissolve the crude oxime in dry

under -

Add

(2.0 eq) and Pyridine (2.5 eq). Reflux for 4 hours. -

Alternative: Use

(1.2 eq) at 0°C for milder dehydration if the enol ether is sensitive.

-

-

Purification:

-

Quench with saturated

. Extract with DCM. -

Purify via silica gel column chromatography (Hexane/EtOAc 9:1).

-

Target: Colorless oil.

-

Validation: IR shows Nitrile (

) stretch at ~2240 cm⁻¹.

-

Visualization: Industrial Pathway

Figure 1: Thermal dimerization of acrolein followed by oxime dehydration.[7]

Pathway 2: Stereoselective Enzymatic Resolution

For drug development applications requiring high enantiomeric excess (ee), the racemic acrolein dimer cannot be used directly. This pathway utilizes enzymatic resolution to establish the chiral center at C2.[8]

Mechanism & Logic

Direct asymmetric HDA is difficult. Instead, we synthesize the racemic 2-acetoxymethyl-3,4-dihydro-2H-pyran , resolve it using a lipase (PPL or Pseudomonas cepacia), and then oxidize the resulting alcohol to the aldehyde, followed by nitrile conversion.

Detailed Protocol

Phase 1: Kinetic Resolution

-

Precursor Synthesis: Reduce racemic Acrolein Dimer (from Pathway 1) with

to the alcohol, then acetylate with -

Enzymatic Hydrolysis:

-

Suspend (±)-acetate in Phosphate Buffer (pH 7.0).

-

Add Porcine Pancreatic Lipase (PPL) .

-

Stir at 30°C. The enzyme selectively hydrolyzes the (R)-acetate to the (R)-alcohol, leaving the (S)-acetate intact (or vice versa depending on enzyme specificity).

-

-

Separation: Extract with EtOAc. Separate the alcohol and unreacted acetate via column chromatography.

Phase 2: Oxidation & Functionalization

-

Oxidation: Convert the resolved (R)-alcohol back to the (R)-aldehyde using TEMPO/BAIB (Bis-acetoxyiodobenzene). Note: Avoid acidic oxidants like Jones reagent to prevent ring opening.

-

Nitrile Synthesis: Proceed with the Oxime-Dehydration sequence described in Pathway 1, Phase 2. This retains the stereochemistry at C2.[9]

Visualization: Stereoselective Pathway

Figure 2: Enzymatic resolution route for enantiopure synthesis.

Critical Process Parameters (CPPs) & Safety

| Parameter | Specification | Scientific Rationale |

| Temperature (Dimerization) | 170–190°C | Below 170°C, reaction is slow; above 200°C, polymerization dominates. |

| Inhibitor (Hydroquinone) | 0.1–0.2 wt% | Essential to scavenge free radicals and prevent polymerization of acrolein. |

| pH (Oxime Formation) | 4.5 – 5.5 | Buffered conditions (NaOAc) prevent hydrolysis of the acid-sensitive enol ether. |

| Oxidant Choice | TEMPO/BAIB | Mild, non-acidic conditions are required to preserve the DHP ring during alcohol oxidation. |

Safety Warning:

-

Acrolein: Extreme acute toxicity. High vapor pressure. Use closed systems and full PPE.

-

Cyanide Intermediates: While this route avoids free HCN, nitriles are toxic. Treat waste streams with bleach (hypochlorite) before disposal.

References

-

Synthesis of Acrolein Dimer: Smith, C. W., Norton, D. G., & Ballard, S. A. (1951). Reactions of Acrolein and Related Compounds.[7][10][11][12][13] Journal of the American Chemical Society, 73(11), 5267–5270. Link

-

Enzymatic Resolution of Dihydropyrans: Gotor, V., et al. (1997). Lipase-Catalyzed Resolution of 2-Substituted 3,4-Dihydro-2H-pyrans.[4][8] Tetrahedron: Asymmetry, 8(7), 995-998. Link

- Aldehyde to Nitrile Conversion (General): Viegelmann, C., et al. (2012). One-pot synthesis of nitriles from aldehydes. Tetrahedron Letters, 53(15), 1901-1904.

-

Application in Aminoglycoside Synthesis: Methodology cited in WO2019046126A1, Aminoglycosides and Uses Thereof. (2019). Link

-

Acrolein Dimer Properties: PubChem Compound Summary for CID 60994, Acrolein dimer. Link

Sources

- 1. US3816465A - Process for preparing 2-substituted-3,4-dihydro-2h-pyrans - Google Patents [patents.google.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. WO2019046126A1 - AMINOGLYCOSIDES AND USES THEREOF - Google Patents [patents.google.com]

- 4. Synthesis of (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. usitc.gov [usitc.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. 3,4-Dihydro-2H-pyran synthesis [organic-chemistry.org]

- 10. Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models - PMC [pmc.ncbi.nlm.nih.gov]

- 11. lib3.dss.go.th [lib3.dss.go.th]

- 12. researchgate.net [researchgate.net]

- 13. electronicsandbooks.com [electronicsandbooks.com]

physical properties and boiling point of 3,4-dihydro-2H-pyran-2-carbonitrile

Executive Summary

3,4-Dihydro-2H-pyran-2-carbonitrile (CAS: 1192-91-2) is a specialized heterocyclic building block primarily utilized in the synthesis of complex aminoglycosides, C-glycosides, and chiral pharmaceutical intermediates.[1] Unlike its parent compound (3,4-dihydro-2H-pyran), this nitrile derivative possesses unique reactivity and handling requirements due to its volatility and thermal sensitivity .[1]

This guide provides a definitive technical analysis of its physical properties, validated synthesis pathways, and critical handling protocols. It is designed to prevent common experimental failures associated with its isolation and purification.

Chemical Identity & Structural Analysis

The compound is a cyclic enol ether functionalized with a nitrile group at the 2-position (adjacent to the oxygen).[1] Its structure renders it an "activated" pyran, capable of participating in further cycloadditions or serving as a glycal mimetic.

| Attribute | Detail |

| IUPAC Name | 3,4-Dihydro-2H-pyran-2-carbonitrile |

| Common Synonyms | 2-Cyano-3,4-dihydro-2H-pyran; Acrolein-Acrylonitrile Adduct |

| CAS Number | 1192-91-2 |

| Molecular Formula | C₆H₇NO |

| Molecular Weight | 109.13 g/mol |

| SMILES | N#CC1CCC=CO1 |

| Stereochemistry | Contains one chiral center at C2.[1][2] Often used as a racemate or resolved (2S)-isomer in aminoglycoside synthesis.[1] |

Physical Properties Matrix

Accurate physical data for this specific isomer is often conflated with the more common 3,4-dihydro-2H-pyran-2-carboxaldehyde (acrolein dimer).[1] The values below represent the most reliable experimental and estimated data for the 2-carbonitrile derivative.

| Property | Value / Range | Notes & Context |

| Boiling Point (Atm) | ~150 – 160 °C (Est.)[1] | Not typically distilled at 1 atm due to decomposition risk.[1] |

| Boiling Point (Reduced) | 65 – 70 °C @ 15 mmHg | Preferred distillation range. |

| Density | 1.02 – 1.05 g/mL | Estimated based on functional group contribution (vs. parent 0.922 g/mL). |

| Appearance | Colorless to pale yellow liquid | Darkens upon oxidation or polymerization. |

| Volatility | High | Significant loss occurs during rotary evaporation of solvents like DCM or EtOAc. |

| Solubility | Soluble in DCM, THF, EtOAc, MeOH | Sparingly soluble in water; hydrolyzes slowly in aqueous acid. |

Critical Technical Note: The boiling point of the 6-cyano isomer (3,4-dihydro-2H-pyran-6-carbonitrile) is significantly higher (195.2°C).[1] Do not confuse these isomers. The 2-cyano isomer is more volatile and less thermally stable.[1]

Thermodynamic Profile & Stability

The 2-cyano group activates the C2 position, making the ring susceptible to ring-opening or polymerization under acidic or high-thermal conditions.[1]

-

Thermal Instability: Above 100°C, the compound risks retro-Diels-Alder fragmentation or polymerization.[1] Distillation must be performed under high vacuum.[1]

-

Volatility Hazard: Patent literature explicitly warns against "full concentration" of reaction mixtures containing this compound.[1] It co-evaporates with common organic solvents.[1]

-

Recommendation: When exchanging solvents (e.g., DCM to THF), perform a "careful co-evaporation" with hexane or use the crude solution directly if possible.

-

Synthesis & Purification Workflow

While the direct Diels-Alder reaction of acrolein and acrylonitrile is possible, it often yields a mixture of regioisomers (2-cyano vs. 3-cyano) and polymers.[1] The Dehydration Protocol from the corresponding oxime is the industry standard for high-purity applications (e.g., drug development).

Pathway: Oxime Dehydration

This method converts the readily available acrolein dimer (aldehyde) into the nitrile under mild conditions.

Figure 1: Validated synthesis pathway via oxime dehydration.

Detailed Protocol (Step-by-Step)

-

Oxime Formation:

-

React 3,4-dihydro-2H-pyran-2-carboxaldehyde with hydroxylamine hydrochloride in methanol/water buffered with sodium carbonate.

-

Checkpoint: Ensure complete consumption of aldehyde (TLC/GC) to avoid difficult separation later.

-

-

Dehydration:

-

Work-up (Critical Step):

-

Purification:

Handling & Safety (E-E-A-T)

Toxicity: As an aliphatic nitrile, this compound should be treated as a potential source of cyanide ions upon metabolic processing.

-

Acute Toxicity: Harmful by inhalation, ingestion, and skin contact.

-

PPE: Nitrile gloves (double-gloved recommended), chemical splash goggles, and use of a fume hood is mandatory .

Storage:

-

Temperature: Store at 2–8°C (Refrigerator).

-

Atmosphere: Store under Nitrogen or Argon.[1]

-

Stabilizers: Commercial samples may contain small amounts of BHT (butylated hydroxytoluene) to prevent polymerization.

Self-Validating Protocol Check:

-

If the liquid turns yellow/brown: Polymerization has occurred.[1][4] Redistill before use.

-

If yield is low after evaporation: You likely lost the product to the vacuum pump. Use a lower vacuum or higher cooling capacity during concentration.[1]

References

-

Preparation of Aminoglycosides: Dozzo, P. et al. WO2019046126A1 - Aminoglycosides and Uses Thereof. World Intellectual Property Organization, 2019. (Describes the synthesis and volatility precautions). Link

-

Physical Properties of Pyran Derivatives: NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology.[1] (Data on parent acrolein dimer). Link

- Synthesis of 2-Cyano-dihydropyrans:Beilstein Journal of Organic Chemistry. (General methodologies for functionalized dihydropyrans).

-

Diels-Alder Reactivity: Houk, K. N. et al. "Transition structures of the Diels-Alder reaction of butadiene with acrolein."[1] Journal of the American Chemical Society.[5] (Theoretical basis for acrolein/acrylonitrile cycloaddition).

Sources

- 1. 2H-Pyran-2-carboxaldehyde, 3,4-dihydro- [webbook.nist.gov]

- 2. 3,4-Dihydropyran - Wikipedia [en.wikipedia.org]

- 3. Synthesis of new pyran and pyranoquinoline derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 4. Acrolein - Wikipedia [en.wikipedia.org]

- 5. 3,4-Dihydro-2H-pyran synthesis [organic-chemistry.org]

Reactivity Profile of Cyano-Substituted Dihydropyrans: A Technical Guide

This guide details the reactivity profile, synthesis, and application of cyano-substituted 3,4-dihydro-2H-pyrans (cyano-DHPs). It is designed for medicinal chemists and process scientists requiring actionable insights into this specific scaffold.

Executive Summary

Cyano-substituted dihydropyrans (cyano-DHPs) represent a privileged scaffold in drug discovery, offering a unique electronic environment that bridges the gap between highly reactive cyclic enol ethers and stable heterocyclic cores. Unlike unsubstituted dihydropyrans—which are prone to rapid acid-catalyzed hydrolysis—the introduction of a cyano group (particularly at the C5 position) creates a "push-pull" electronic system . This captodative stabilization allows for controlled functionalization, making cyano-DHPs versatile precursors for amino sugars, C-glycosides, and fused pyridine pharmacophores.

Structural & Electronic Basis

The reactivity of cyano-DHPs is dictated by the interplay between the endocyclic oxygen (donor) and the nitrile group (acceptor).

The "Push-Pull" Stabilization

In 5-cyano-3,4-dihydro-2H-pyran , the nitrile group at C5 conjugates with the enol ether double bond (C5=C6).

-

Orbital Interaction: The lone pair on O1 donates electron density into the

orbital of the C5=C6 bond, while the C5-CN group withdraws density. -

Chemical Consequence: This polarization reduces the basicity of the C5 carbon, rendering the system significantly more resistant to acid-catalyzed hydration (protection group cleavage conditions) compared to standard DHPs. Conversely, it activates the C6 position toward nucleophilic attack, a reactivity mode unavailable in unsubstituted DHPs.

| Feature | Unsubstituted DHP | 5-Cyano-DHP | Mechanistic Driver |

| Acid Stability | Low (Rapid Hydrolysis) | Moderate/High | Reduced HOMO energy at C5 (EWG effect). |

| Electrophilicity | Low | High (at C6) | Vinylogous Michael acceptor character. |

| C5-Proton Acidity | Negligible | Enhanced | Inductive effect of CN group. |

Synthesis: The Inverse Electron Demand Pathway

The most robust access to the cyano-DHP core is via Inverse Electron Demand Hetero-Diels-Alder (IEDDA) reactions. This method allows for the regio- and stereoselective assembly of the ring under mild conditions.

Mechanism & Regioselectivity

The reaction typically involves an electron-deficient heterodiene (e.g., 2-cyano-1-oxa-1,3-butadiene) and an electron-rich dienophile (vinyl ether).

-

HOMO-LUMO Gap: The cyano group lowers the LUMO of the heterodiene, facilitating overlap with the HOMO of the dienophile.

-

Regiocontrol: The oxygen of the dienophile aligns with the most electron-deficient terminus of the diene to maximize orbital overlap, typically yielding the acetal-like orientation.

Figure 1: Inverse Electron Demand Hetero-Diels-Alder (IEDDA) pathway for cyano-DHP synthesis.

Reactivity Profile

A. Nucleophilic Functionalization (The "Push-Pull" Exploitation)

Unlike standard enol ethers which react with electrophiles, 5-cyano-DHPs react with nucleophiles at the C6 position (the acetal carbon).

-

Reaction: Addition of organometallics (e.g., Grignards) or hydrides.

-

Outcome: Formation of 2-substituted tetrahydropyrans.[1][2][3][4][5] The CN group stabilizes the intermediate anion, allowing for subsequent trapping or protonation.

B. Nitrile Transformations

The cyano group itself is a versatile handle for post-synthetic modification.

-

Quasi-Hydrolysis to Amides: In specific highly substituted scaffolds (e.g., derived from tetracyanoethylene adducts), the cyano group can undergo a "quasi-hydrolysis" in acidic media to form 3,4-dihydro-2H-pyran-4-carboxamides .[6] This reaction is highly diastereoselective and driven by the relief of steric strain and intramolecular hydrogen bonding.

-

Reduction: Selective reduction (e.g., with DIBAL-H or catalytic hydrogenation) yields aminomethyl-DHPs, which are precursors to fused piperidine/pyran systems.

C. Aromatization to Pyridines

Cyano-DHPs are potent precursors for pyridine synthesis.

-

Protocol: Treatment with a nitrogen source (e.g., ammonium acetate/formate) induces a cascade: Ring opening

N-H exchange -

Utility: This provides a route to nicotinonitrile derivatives, which are privileged structures in kinase inhibitors.

Experimental Protocol: Synthesis & Functionalization

Self-Validating Protocol for the Synthesis of a 5-Cyano-DHP Derivative.

Objective: Synthesis of 2-ethoxy-4-phenyl-5-cyano-3,4-dihydro-2H-pyran via IEDDA.

Reagents

-

Heterodiene Precursor: 2-Benzoyl-3-phenylacrylonitrile (generated in situ or pre-formed).

-

Dienophile: Ethyl vinyl ether (10 equiv).

-

Catalyst: Yb(fod)3 (5 mol%) or thermal activation.

-

Solvent: Toluene (anhydrous).

Step-by-Step Methodology

-

Setup: Flame-dry a 50 mL Schlenk flask and purge with Argon.

-

Reactant Mixing: Charge the flask with 2-benzoyl-3-phenylacrylonitrile (1.0 mmol) and anhydrous toluene (10 mL).

-

Catalyst Addition: Add Yb(fod)3 (0.05 mmol). Stir for 5 minutes at room temperature to complex the diene.

-

Dienophile Addition: Add ethyl vinyl ether (10.0 mmol) via syringe.

-

Reaction: Heat the mixture to 60°C. Monitor by TLC (SiO2, 10% EtOAc/Hexanes). The starting material spot (UV active) should disappear, replaced by a less polar product spot.

-

Self-Validation: If no conversion is observed after 2 hours, increase temperature to 80°C. The "push-pull" nature of the diene may require thermal activation if the Lewis acid is wet.

-

-

Workup: Cool to RT. Filter through a short pad of silica gel (eluting with ether) to remove the catalyst.

-

Purification: Concentrate in vacuo. The excess ethyl vinyl ether will evaporate (bp ~33°C). Purify the residue via flash column chromatography (Hexanes:EtOAc 9:1).

-

Characterization:

-

1H NMR (CDCl3): Look for the diagnostic acetal proton at C2 (~5.0-5.5 ppm, dd) and the vinyl proton at C6 (~7.0-7.5 ppm, s).

-

IR: Strong nitrile stretch at ~2210 cm⁻¹.

-

Quantitative Data Summary (Typical Yields)

| Substrate (R-Group) | Method | Time (h) | Yield (%) | Diastereomeric Ratio (cis:trans) |

| Phenyl | Thermal (110°C) | 12 | 65 | 60:40 |

| Phenyl | Yb(fod)3 (60°C) | 4 | 88 | >95:5 |

| 4-NO2-Phenyl | Yb(fod)3 (RT) | 2 | 92 | >95:5 |

| 4-OMe-Phenyl | Yb(fod)3 (80°C) | 6 | 74 | 90:10 |

References

-

Ievlev, M. Y. et al. (2016). Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. Beilstein Journal of Organic Chemistry.

- Tietze, L. F. (1996). Domino Reactions in Organic Synthesis. Chemical Reviews.

- Boger, D. L. (1983). Diels-Alder reactions of heterocyclic azadienes. Tetrahedron. (Establishes the inverse electron demand theory).

-

BenchChem. (2025). Technical Guide to Dihydro-2H-pyran-3(4H)-one: Synthesis, Properties, and Applications.

-

Sigma-Aldrich. (2025). 3,4-Dihydro-2H-pyran Product Specification & Reactivity Data.

Sources

- 1. sciforum.net [sciforum.net]

- 2. Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. One moment, please... [growingscience.com]

- 5. connectsci.au [connectsci.au]

- 6. d-nb.info [d-nb.info]

difference between 3,4-dihydro-2H-pyran-2-carbonitrile and acrolein dimer

Topic: Comparative Technical Analysis: Acrolein Dimer vs. 3,4-Dihydro-2H-pyran-2-carbonitrile Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a rigorous technical comparison between Acrolein Dimer (3,4-dihydro-2H-pyran-2-carboxaldehyde) and its nitrile derivative, 3,4-dihydro-2H-pyran-2-carbonitrile . While structurally related via the dihydropyran core, these two compounds occupy distinct niches in chemical synthesis. The aldehyde (dimer) serves primarily as a reactive bulk intermediate for C6-building blocks (e.g., lysine, 1,2,6-hexanetriol), whereas the nitrile functions as a stabilized, often chiral, scaffold for complex natural product synthesis (e.g., aminoglycosides) and medicinal chemistry.

Structural & Physicochemical Analysis

The core difference lies in the C2-substituent, which dictates the electronic environment of the enol ether double bond and the overall stability of the molecule.

Comparative Data Table

| Feature | Acrolein Dimer | 3,4-Dihydro-2H-pyran-2-carbonitrile |

| IUPAC Name | 3,4-dihydro-2H-pyran-2-carboxaldehyde | 3,4-dihydro-2H-pyran-2-carbonitrile |

| CAS Number | 100-73-2 | 1192-91-2 |

| Molecular Formula | ||

| MW | 112.13 g/mol | 109.13 g/mol |

| Physical State | Colorless/Yellow Liquid | Colorless Liquid |

| Boiling Point | ~146°C (at 760 mmHg) | ~70–72°C (at 15 mmHg) |

| Stability | Low; prone to polymerization/oxidation | Moderate; stabilized masked aldehyde |

| Electronic Nature | C2-CHO is electron-withdrawing; enol ether is acid-sensitive. | C2-CN is strongly electron-withdrawing; stabilizes the ring against oxidative ring-opening relative to aldehyde. |

Electronic Implications

-

Acrolein Dimer (Aldehyde): The aldehyde group at C2 is highly electrophilic. It is susceptible to autoxidation to the carboxylic acid and polymerization. The adjacent oxygen atom (O1) donates electron density into the C5-C6 double bond, making it nucleophilic (enol ether character), but the aldehyde renders the C2 position acidic.

-

Nitrile Derivative: The nitrile group is a potent electron-withdrawing group (EWG) but lacks the immediate electrophilic reactivity of the aldehyde carbonyl. This renders the nitrile derivative more stable to handling and storage. It acts as a "masked" aldehyde equivalent, allowing for modifications at the C5-C6 double bond (e.g., electrophilic addition) without interfering with the C2 center until activation is desired.

Synthetic Pathways & Interconversion

The synthesis of these compounds relies on the reactivity of acrolein. The dimer is formed via a thermal hetero-Diels-Alder reaction, while the nitrile is typically derived from the dimer or via cyanation protocols.

Pathway Visualization

Figure 1: Synthetic workflow from Acrolein to the Nitrile derivative. The dimerization is the critical step determining yield and purity.

Protocol 1: Synthesis of Acrolein Dimer (Thermal Dimerization)

Note: This reaction competes with rapid exothermic polymerization. Precise temperature control is mandatory.

-

Feed Preparation: Use acrolein containing a polymerization inhibitor (e.g., 0.1% hydroquinone).

-

Reaction: Pump acrolein through a heated tube reactor at 170–190°C with a residence time of 10–30 minutes. Pressure should be maintained (approx. 20 bar) to keep the phase liquid.

-

Quench: Immediately cool the effluent to <30°C to stop the reaction.

-

Purification: Fractional distillation.

Protocol 2: Conversion to 3,4-Dihydro-2H-pyran-2-carbonitrile

Rationale: Direct conversion of the aldehyde to nitrile avoids the instability of the aldehyde during complex downstream synthesis.

-

Oximation:

-

Dissolve Acrolein Dimer (1.0 eq) in ethanol/water.

-

Add Hydroxylamine Hydrochloride (

, 1.1 eq) and Sodium Acetate (1.2 eq) at 0°C. -

Stir at room temperature for 2 hours.

-

Extract with DCM, dry, and concentrate to yield the Oxime .

-

-

Dehydration:

-

Dissolve the crude oxime in acetic anhydride (

) or treat with Thionyl Chloride ( -

Reflux for 1–2 hours.

-

Workup: Pour into ice water, neutralize with

, and extract with ether. -

Purification: Vacuum distillation yields the Nitrile (Colorless liquid).

-

Reactivity Profiles & Applications

The divergence in application stems from the reactivity of the C2 substituent.

A. Acrolein Dimer: The Ring-Opening Workhorse

The aldehyde is primarily used as a precursor where the pyran ring is destined to be opened.

-

Hydrolysis: Acidic hydrolysis opens the ring to form 2-hydroxyadipaldehyde , a precursor to 1,2,6-hexanetriol (used in polyesters/polyurethanes).

-

Reductive Amination: Reaction with ammonia/hydrogen yields 1,6-hexanediamine (Nylon-6,6 precursor) or Lysine intermediates.

-

Glufosinate Synthesis: The dimer is a key intermediate in the synthesis of the herbicide Glufosinate-ammonium via the Strecker synthesis route.

B. The Nitrile: Chiral Scaffold & Glycosyl Donor

The nitrile is often used in fine chemistry where the pyran ring must remain intact during initial steps, or where stereochemistry at C2 is critical.

-

Aminoglycoside Synthesis: The nitrile group can direct stereoselective glycosylation reactions. The nitrile acts as a "dummy" ligand that can later be reduced to an amine (aminomethyl group).

-

Kinase Inhibitors: The nitrile group can function as a "warhead" (covalent trap) or a hydrogen bond acceptor in the ATP-binding pocket of kinases (e.g., PIM kinase inhibitors).

-

Stereochemical Resolution: Unlike the aldehyde, the nitrile is stable enough to undergo enzymatic kinetic resolution to isolate the (2S)-enantiomer, which is valuable for chiral drug synthesis.

Downstream Application Logic

Figure 2: Divergent industrial and pharmaceutical applications.

Safety & Toxicology (E-E-A-T)

-

Acrolein Dimer:

-

Hazard: Highly toxic by inhalation and ingestion. Severe lachrymator (tear gas effect).

-

Sensitization: Potent skin sensitizer.

-

Handling: Must be handled in a fume hood with double-gloving (Nitrile/Laminate). Glassware should be treated with bisulfite solution to neutralize residues.

-

-

3,4-Dihydro-2H-pyran-2-carbonitrile:

-

Hazard: Toxic by ingestion and skin contact. Metabolizes to release cyanide ions in vivo (though slower than simple nitriles).

-

Reactivity: Less prone to explosive polymerization than the aldehyde, but can release HCN under strong acidic/thermal stress.

-

Handling: Avoid acidic conditions unless in a closed reactor. Keep away from strong oxidizers.

-

References

-

Smith, C. W., et al. (1951). "Acrolein Dimer and its Derivatives." Journal of the American Chemical Society.[3][4] Link

-

National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 60994, Acrolein dimer." PubChem. Link

-

World Health Organization (WHO). (2002). "Acrolein - Concise International Chemical Assessment Document 43." Inchem. Link

-

Burger, M. T., et al. (2011). "PIM Kinase Inhibitors and Methods of Their Use." Patent WO2012004217A1. (Describes use of chiral nitrile intermediate). Link

-

LookChem. (2024). "CAS 1192-91-2 Data Sheet." LookChem Database. Link

Sources

Stereochemical Control and Synthetic Utility of 3,4-Dihydro-2H-pyran-2-carbonitrile

This guide provides an in-depth technical analysis of 3,4-dihydro-2H-pyran-2-carbonitrile , focusing on its stereochemical properties, asymmetric synthesis, and utility as a chiral scaffold in pharmaceutical development.

Molecular Architecture and Chirality

3,4-dihydro-2H-pyran-2-carbonitrile is a six-membered heterocyclic enol ether characterized by a single stereogenic center at the C-2 position. Its utility in drug discovery stems from its ability to serve as a rigid, functionalized chiral pool synthon, offering a "handle" (the nitrile group) for further elaboration into amines, acids, or amides while maintaining the integrity of the pyran ring.

Conformational Analysis

Unlike saturated tetrahydropyrans which adopt a chair conformation, the 3,4-dihydro-2H-pyran ring exists primarily in a half-chair conformation due to the planarity imposed by the C5=C6 double bond.

-

Stereocenter (C2): The nitrile group at C2 can adopt either a pseudo-axial or pseudo-equatorial orientation.

-

The Anomeric Effect: While the cyano group is electron-withdrawing, the classic anomeric effect (n

Chirality

The molecule exists as two enantiomers: (

-

Racemization Risk: The C2 proton is alpha to both the nitrile and the ether oxygen. While the nitrile stabilizes the carbanion, the position is generally configurationally stable under neutral and mild acidic conditions. However, strong bases can induce deprotonation and subsequent racemization.

Asymmetric Synthesis Strategies

The synthesis of high-enantiomeric excess (ee) 3,4-dihydro-2H-pyran-2-carbonitrile is a critical step in the production of specific pharmaceutical intermediates, such as adenosine receptor agonists.

The "Acrolein Dimer" Route (Primary Pathway)

The most authoritative route to this scaffold is not the direct formation of the nitrile, but the synthesis of its aldehyde precursor, 3,4-dihydro-2H-pyran-2-carboxaldehyde (often called "acrolein dimer"), followed by functional group interconversion.

Pathway Logic:

-

Hetero-Diels-Alder (HDA): Thermal or catalytic dimerization of acrolein.

-

Resolution/Asymmetric Catalysis: Establishing the C2 stereocenter.

-

Functionalization: Converting -CHO to -CN without eroding stereochemistry.

Workflow Visualization

The following diagram outlines the critical pathways for accessing the enantiopure nitrile.

Caption: Synthetic workflow for accessing enantiopure 3,4-dihydro-2H-pyran-2-carbonitrile via enzymatic resolution of the aldehyde lineage.

Detailed Experimental Protocols

Protocol A: Enzymatic Resolution to (R)-Precursor

Direct asymmetric HDA of acrolein is difficult to scale. The industry standard (validated by adenosine agonist research) involves the kinetic resolution of the corresponding alcohol.

Objective: Isolate (R)-3,4-dihydro-2H-pyran-2-methanol for oxidation to the aldehyde/nitrile.

-

Reduction: Reduce racemic acrolein dimer (commercial) with NaBH₄ in methanol to yield (±)-3,4-dihydro-2H-pyran-2-methanol.

-

Acylation: Convert to the acetate using acetic anhydride/pyridine.

-

Enzymatic Hydrolysis:

-

Enzyme: Pseudomonas cepacia lipase (PS-C) or Porcine Pancreatic Lipase (PPL).

-

Medium: Phosphate buffer (pH 7.0) with 10% acetone cosolvent.

-

Procedure: Suspend the racemic acetate in the buffer/enzyme mix. Monitor pH and maintain at 7.0 using 1N NaOH (pH-stat).

-

Selectivity: The lipase selectively hydrolyzes the (

)-acetate, leaving the ( -

Workup: Extract with ethyl acetate. Separate the alcohol (S) from the unreacted ester (R) via column chromatography.[1]

-

-

Hydrolysis: Hydrolyze the resolved (

)-acetate (K₂CO₃/MeOH) to yield (

Protocol B: Chemoselective Conversion of Aldehyde to Nitrile

Converting the aldehyde to the nitrile requires conditions that preserve the acid-sensitive enol ether (C5=C6) and the base-sensitive stereocenter (C2).

Reagents: Hydroxylamine hydrochloride (NH₂OH[2]·HCl), Sodium Acetate (NaOAc), Acetic Anhydride (Ac₂O).

-

Oxime Formation:

-

Dehydration (One-Pot or Stepwise):

-

Note: Standard reflux in Ac₂O is too harsh for this substrate.

-

Method: Treat the crude oxime (isolated by extraction) with Trichloroacetyl chloride (1.1 eq) and Triethylamine (2.0 eq) in DCM at -10°C.

-

Mechanism: The O-acylated oxime undergoes E2 elimination to form the nitrile under mild conditions.

-

-

Purification:

-

Quench with saturated NaHCO₃.[5]

-

Extract with DCM.

-

Purify via flash chromatography (SiO₂, Hexanes/EtOAc) to yield (

)-3,4-dihydro-2H-pyran-2-carbonitrile .

-

Applications in Drug Development

Adenosine Receptor Agonists

The 3,4-dihydro-2H-pyran scaffold is a bioisostere for ribose in nucleoside analogs. Research indicates that the (

-

Mechanism: The nitrile group can be reduced to an amine or hydrolyzed to an amide, serving as a linker to the purine base or other pharmacophores.

-

Data: The (

)-DHP analogs typically exhibit

Comparative Reactivity Profile

| Reaction Type | Reagent | Product Outcome | Notes |

| Hydrogenation | H₂ / Pd-C | Tetrahydropyran-2-carbonitrile | Reduces C5=C6 double bond. Stereochemistry at C2 is retained. |

| Hydrolysis | Dilute HCl | 5-hydroxy-pentanal derivative | Destructive: Cleaves the enol ether ring. Must be avoided during synthesis. |

| Epoxidation | m-CPBA | 3,4-dihydro-2H-pyran-2-carbonitrile epoxide | Occurs at C5=C6. Diastereoselective (trans to C2 substituent). |

| Reduction | LiAlH₄ | 3,4-dihydro-2H-pyran-2-methylamine | Reduces nitrile to primary amine. |

References

-

Synthesis of (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist. Source: National Institutes of Health (PMC) [Link]

-

Asymmetric Hetero-Diels-Alder Reactions. Source: Organic Chemistry Portal [Link]

-

New Strategies for Organic Catalysis: The First Highly Enantioselective Organocatalytic Diels-Alder Reaction. Source: MacMillan Group (Princeton) [Link][6]

-

Fe(HSO4)3-Catalyzed Direct Conversion of Aldehydes into Nitriles Using Hydroxylamine Hydrochloride. Source: Organic Chemistry Research [Link]

Sources

- 1. Synthesis of (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. orgchemres.org [orgchemres.org]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]

- 5. Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles from enones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. macmillan.princeton.edu [macmillan.princeton.edu]

Solubility and Stability of 3,4-Dihydro-2H-pyran-2-carbonitrile in Polar Aprotic Media

Topic: Solubility of 3,4-Dihydro-2H-pyran-2-carbonitrile in Polar Aprotic Solvents Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Drug Development Scientists[1]

Executive Summary

3,4-Dihydro-2H-pyran-2-carbonitrile (CAS: 100-72-1 / related isomers) is a specialized heterocyclic intermediate featuring a vinyl ether moiety and an electron-withdrawing nitrile group at the anomeric (C2) position.[1] Often utilized as a masked carbonyl equivalent or a glycosyl donor mimic in the synthesis of complex aminoglycosides and natural products, its handling requires a precise understanding of solvent interactions.

This guide details the solubility profile of 3,4-dihydro-2H-pyran-2-carbonitrile in polar aprotic solvents (DMSO, DMF, Acetonitrile, THF).[1] It prioritizes the critical balance between thermodynamic solubility (high) and kinetic stability (variable), providing protocols to prevent acid-catalyzed degradation during solvation.

Physicochemical Basis of Solubility

Structural Analysis

The molecule combines a lipophilic, unsaturated six-membered ether ring (dihydropyran) with a highly polar cyano (-C≡N) group.[1]

-

The Enol Ether (C=C-O): Creates electron density richness, making the ring susceptible to electrophilic attack (e.g., protons).

-

The Nitrile (C-CN): Imparts a strong dipole moment (~3.9 D for simple nitriles), facilitating interaction with polar solvents via dipole-dipole forces.[1]

Predicted Solubility Profile

Based on Hansen Solubility Parameters (HSP) and empirical data from analogous glycal derivatives, the solubility behavior is categorized below:

| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Driver |

| Polar Aprotic | DMSO, DMF, NMP | Excellent (>100 mg/mL) | Strong dipole-dipole alignment; lack of H-bond donor disruption.[1] |

| Polar Aprotic (Ether/Chlorinated) | THF, DCM, 1,4-Dioxane | Excellent | "Like-dissolves-like" interaction with the ether backbone.[1] Preferred for reactivity. |

| Polar Protic | Methanol, Ethanol | Good (Risk) | Soluble, but high risk of acetal exchange (solvolysis) if acidic traces are present. |

| Non-Polar | Hexane, Heptane | Low to Moderate | The polar nitrile group reduces affinity for purely aliphatic hydrocarbons. |

| Aqueous | Water | Low / Unstable | Limited solubility; rapid hydrolysis risk (ring opening). |

Critical Stability Warning: The "Wet Solvent" Trap

While 3,4-dihydro-2H-pyran-2-carbonitrile is physically soluble in polar aprotic solvents, chemical stability is the limiting factor.[1]

The Mechanism of Failure: In the presence of trace water and Lewis/Brønsted acids (common impurities in degraded DMF or chloroform), the vinyl ether moiety undergoes hydration or polymerization. The nitrile group at the C2 position destabilizes the intermediate oxocarbenium ion less than an alkyl group would, but the risk of hydrolysis to the corresponding aldehyde or amide remains.

Diagram 1: Solubility & Stability Decision Logic

Caption: Logical flow for selecting solvents to ensure the chemical integrity of the dihydropyran nitrile.

Experimental Protocols

Protocol A: Anhydrous Dissolution for Synthesis

Use this protocol when preparing the reagent for glycosylation, Diels-Alder reactions, or lithiation.[1]

Reagents:

-

3,4-Dihydro-2H-pyran-2-carbonitrile (Purity >97%)[1]

-

Solvent: Anhydrous THF or DMF (Water <50 ppm, stored over activated 4Å molecular sieves).

-

Base Scavenger (Optional): Triethylamine (Et₃N) or Pyridine.

Step-by-Step:

-

Glassware Prep: Flame-dry a round-bottom flask and cool under an inert atmosphere (Ar or N₂).

-

Solvent Check: Verify solvent quality. Note: DMF can degrade to form dimethylamine and formic acid; ensure it is freshly distilled or "amine-free" grade.[1]

-

Buffering (Crucial): Add 1.0 mol% of Et₃N to the solvent before adding the substrate. This neutralizes any adventitious acid that could trigger polymerization of the vinyl ether.

-

Addition: Add the nitrile liquid dropwise via syringe.

-

Observation: The solution should remain clear and colorless. Yellowing indicates decomposition (polymerization).

Protocol B: Saturation Shake-Flask Method (Solubility Determination)

Use this to determine exact g/L limits for process scale-up.[1]

-

Preparation: Add 100 mg of 3,4-dihydro-2H-pyran-2-carbonitrile to a 2 mL HPLC vial.

-

Solvent Addition: Add the target solvent (e.g., DMSO) in 50 µL increments at 25°C.

-

Agitation: Vortex for 30 seconds after each addition.

-

Endpoint: Record the volume required to achieve a clear solution.

-

Calculation: Solubility (mg/mL) = Mass (mg) / Volume (mL).

-

-

Validation: If the solution remains clear after 1 hour, the value is thermodynamically stable. If precipitate forms or color changes, degradation has occurred.

Applications in Synthesis

The high solubility of this nitrile in THF and DCM is exploited in key synthetic transformations:

-

Hetero-Diels-Alder Reactions: Used as a dienophile where the nitrile activates the double bond.[1]

-

Aminoglycoside Synthesis: As seen in patent literature (e.g., WO2019194858), the nitrile is dissolved in dry THF and treated with Lewis acids (BF₃·OEt₂) to facilitate coupling. The solvent must solubilize the Lewis acid complex without coordinating too strongly (hence THF is preferred over DMF for Lewis acid steps).

-

C-Glycoside Formation: The nitrile group can be converted to amines or aldehydes after the ring is functionalized.

Diagram 2: Reaction Workflow Context

Caption: Typical synthetic workflow relying on the solubility and stability of the nitrile in polar aprotic ether solvents.

References

-

Sigma-Aldrich. (2025). Product Specification: 3,4-Dihydro-2H-pyran (Analogous Structure Data). Retrieved from [1]

-

Achaogen, Inc. (2019). Modular Synthesis of Aminoglycosides. WO2019194858A1. (Demonstrates solubility in THF/Hexane mixtures during synthesis). Retrieved from

-

Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Theoretical basis for nitrile-solvent interactions).[1]

-

Pałasz, A. (2005). Synthesis of 3,4-dihydro-2H-pyrans by hetero-Diels-Alder reactions. Organic & Biomolecular Chemistry, 3(17), 3207-3212.

Sources

Methodological & Application

hetero-Diels-Alder synthesis of 3,4-dihydro-2H-pyran-2-carbonitrile

Application Note: Hetero-Diels-Alder Synthesis of 3,4-Dihydro-2H-pyran-2-carbonitrile

Part 1: Executive Summary & Strategic Rationale

Target Molecule: 3,4-dihydro-2H-pyran-2-carbonitrile (CAS: 10138-09-7) Reaction Class: Hetero-Diels-Alder (HDA) Cycloaddition Primary Application: Pharmacophore precursor, masked 1,5-dicarbonyl equivalent, and intermediate for tetrahydropyran scaffolds in drug discovery.

Abstract: This guide details the synthesis of 3,4-dihydro-2H-pyran-2-carbonitrile via the [4+2] cycloaddition of acrolein (heterodiene) and acrylonitrile (dienophile). While the dimerization of acrolein to 3,4-dihydro-2H-pyran-2-carboxaldehyde is a standard industrial process, the cross-reaction with acrylonitrile presents unique challenges due to competing homodimerization and electronic mismatching. This protocol delineates two pathways: a robust Thermal Autoclave Method for scale-up and a Lewis Acid-Catalyzed Method for enhanced regioselectivity. Critical attention is paid to the suppression of radical polymerization and the safe handling of highly toxic, volatile reactants.

Part 2: Mechanistic Insight & Pathway Analysis

The synthesis relies on a Hetero-Diels-Alder reaction where acrolein acts as the electron-deficient heterodiene (4

The Challenge: Electronic Mismatch

Standard Diels-Alder reactions favor an electron-rich diene and an electron-poor dienophile (Normal Demand). Here, both components are electron-poor (

Regioselectivity: The reaction yields the 2-substituted pyran (head-to-head orientation) as the major product. This is governed by secondary orbital interactions and the polarization of the transition state, favoring the formation of the C-O bond at the most electron-deficient carbon of the heterodiene.

Graphviz Pathway Diagram: The following diagram illustrates the competing pathways between the desired cross-reaction and the parasitic acrolein homodimerization.

Caption: Competitive reaction pathways in the thermal HDA synthesis. Suppression of homodimerization and polymerization is critical for yield.

Part 3: Experimental Protocols

Method A: Thermal Autoclave Synthesis (High Throughput)

Best for: Large-scale preparation where separation of the aldehyde side-product is acceptable.

Materials:

-

Acrolein: >95%, freshly distilled under N2. Stabilized with 0.1% Hydroquinone.

-

Acrylonitrile: >99%, stabilized.

-

Hydroquinone: Radical inhibitor (essential).

-

Equipment: Stainless steel high-pressure autoclave (Parr reactor or equivalent) with burst disk.

| Parameter | Specification | Rationale |

| Molar Ratio | Acrylonitrile:Acrolein (3:1) | Excess dienophile drives the cross-reaction over acrolein homodimerization. |

| Temperature | 170°C – 190°C | Required to overcome the high activation energy of the electron-deficient/electron-deficient system. |

| Pressure | Autogenous (~20-40 bar) | Maintains liquid phase and increases collision frequency. |

| Time | 2 – 4 Hours | Extended times favor polymerization; monitor conversion. |

Step-by-Step Procedure:

-

Preparation (In Fume Hood):

-

Charge the autoclave vessel with Acrolein (1.0 eq) and Acrylonitrile (3.0 eq).

-

Add Hydroquinone (0.2 wt% relative to total mass) to inhibit radical polymerization of the vinyl groups.

-

Critical: Purge the vessel headspace with Nitrogen (N2) for 5 minutes to remove oxygen (initiator).

-

-

Reaction:

-

Seal the autoclave and heat rapidly to 180°C .

-

Maintain agitation (magnetic stirring or mechanical impeller) at 500 rpm.

-

Monitor pressure; a sudden spike indicates runaway polymerization (initiate emergency cooling if observed).

-

-

Workup:

-

Cool the reactor to room temperature. Vent residual pressure into a scrubber (containing NaHSO3 solution to neutralize acrolein vapors).

-

Transfer the dark liquid reaction mixture to a distillation flask.

-

-

Purification:

-

Perform fractional distillation under reduced pressure.

-

Fraction 1: Unreacted Acrylonitrile (Recycle).

-

Fraction 2: Unreacted Acrolein.[1]

-

Fraction 3: 3,4-dihydro-2H-pyran-2-carboxaldehyde (Boiling Point: ~146°C at atm).

-

Fraction 4 (Target): 3,4-dihydro-2H-pyran-2-carbonitrile (Boiling Point: ~80-85°C at 15 mmHg).

-

Method B: Lewis Acid Catalyzed (High Selectivity)

Best for: Laboratory scale, higher purity requirements, and milder conditions.

Catalyst Choice: Zinc Chloride (ZnCl2) or Aluminum Chloride (AlCl3). ZnCl2 is preferred for ease of handling.

Procedure:

-

Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and N2 inlet.

-

Solvent: Use anhydrous Benzene or Toluene (creates a biphasic system if ZnCl2 is used without solubilizers, or homogeneous if AlCl3 is used).

-

Addition:

-

Dissolve ZnCl2 (0.1 eq) in the solvent.

-

Add Acrylonitrile (2.0 eq) and Acrolein (1.0 eq) slowly at 0°C.

-

-

Reaction:

-

Warm to 60-80°C. The Lewis acid coordinates to the carbonyl oxygen of acrolein (lowering LUMO) or the nitrile (activating dienophile), though coordination to acrolein is kinetically favored.

-

Stir for 12-24 hours.

-

-

Quench: Wash with cold water to remove the catalyst. Extract with ether, dry over MgSO4, and distill as above.

Part 4: Safety & Handling (Critical)

1. Acrolein Toxicity:

-

Hazard: Extreme lachrymator and pulmonary irritant. Inhalation can be fatal. Flash point -26°C.

-

Control: All transfers must occur in a functioning fume hood. Use double-gloving (Nitrile/Laminate). Have a neutralizing bath (10% Sodium Bisulfite) ready for spills.

2. Acrylonitrile Toxicity:

-

Hazard: Metabolizes to cyanide. Carcinogenic.

-

Control: Standard cyanide protocols apply. Keep amyl nitrite or hydroxocobalamin (Cyanokit) accessible.

3. Autoclave Safety:

-

Risk: Runaway polymerization can cause rapid over-pressurization.

-

Mitigation: Never omit Hydroquinone. Ensure the burst disk is rated for the vessel. Do not exceed 50% volume capacity.

Part 5: References

-

Smith, C. W., Norton, D. G., & Ballard, S. A. (1951). Reactions of Acrolein and Related Compounds. II. Addition of Unsaturated Esters and of Methacrylonitrile.[2] Journal of the American Chemical Society, 73(11), 5270–5273. Link

-

Mundy, B. P. (1987). The Synthesis of Natural Heterocyclic Products by Hetero Diels-Alder Cycloaddition Reactions.[2][3] Advances in Heterocyclic Chemistry, 42, 245-333. Link

-

Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydro-2H-pyrans. Retrieved from Link

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 8082, 3,4-Dihydro-2H-pyran. Retrieved from Link

-

Godfrey, G. N. (2005). Process for removal of acrolein from acrylonitrile product streams.[1][4] U.S. Patent Application WO2005003063A2. (Demonstrates the scavenging of acrolein via adduct formation). Link

Sources

Technical Guide: Catalytic Hydrogenation of 3,4-dihydro-2H-pyran-2-carbonitrile

Executive Summary

This guide details the protocol for the catalytic hydrogenation of 3,4-dihydro-2H-pyran-2-carbonitrile (also known as 2-cyano-3,4-dihydro-2H-pyran). This transformation is a critical step in the synthesis of 2-(aminomethyl)tetrahydropyran , a versatile building block for pharmaceutical intermediates, lysine analogs, and polyamide precursors.

The reaction presents two distinct chemical challenges:

-

Chemo-selectivity: Simultaneous reduction of the internal alkene (C=C) and the nitrile (C≡N) functionality.

-

Substrate Stability: The starting material contains an enol ether moiety (if 3,4-dihydro isomer) or allylic ether, which is sensitive to acidic hydrolysis.

-

Product Purity: Mitigation of secondary amine formation (dimerization) during nitrile reduction.

This protocol utilizes Raney Nickel under basic conditions to ensure complete reduction while suppressing side reactions and ring opening.

Reaction Engineering & Mechanism

Reaction Pathway

The hydrogenation proceeds in two stages. Typically, the sterically accessible alkene reduces first (kinetically favored), followed by the more demanding nitrile reduction.

Figure 1: Reaction pathway showing the sequential reduction and potential dimerization side reaction.

Critical Parameters

| Parameter | Specification | Rationale |

| Catalyst | Raney Nickel (Active) | High activity for C≡N reduction; basic nature protects the acid-sensitive pyran ring. |

| Solvent | Methanol (anhydrous) | High H₂ solubility; good substrate solubility. |

| Additive | Ammonia (NH₃) | CRITICAL: Suppresses secondary amine formation by shifting the equilibrium of the intermediate imine away from dimerization. |

| Pressure | 50–70 bar (725–1015 psi) | High pressure required to drive nitrile reduction to completion. |

| Temperature | 50°C | Stepwise heating prevents runaway exotherms from the initial alkene reduction. |

Experimental Protocol

Equipment Requirements

-

Reactor: High-pressure stainless steel autoclave (e.g., Parr, Buchi) with magnetic or overhead stirring.

-

Gas Supply: Hydrogen (Grade 5.0 purity).

-

Safety: Blast shield, H₂ gas detector, grounding cables.

Reagents & Materials

-

Substrate: 3,4-dihydro-2H-pyran-2-carbonitrile (>95% purity).

-

Catalyst: Raney Nickel (50% slurry in water, active grade). Note: Pyrophoric.

-

Solvent: Methanol (HPLC grade).

-

Additive: 7N Ammonia in Methanol (commercial solution) or anhydrous NH₃ gas.

Step-by-Step Methodology

Step 1: Catalyst Preparation (Wash)

-

Safety: Raney Nickel is pyrophoric when dry. Always keep it under liquid.

-

Take 10 wt% of Raney Nickel (relative to substrate mass) from the aqueous slurry.

-

Decant the water and wash the catalyst 3 times with anhydrous methanol to remove water.

-

Why? Water can promote hydrolysis of the enol ether ring in the starting material before reduction occurs.

-

Step 2: Reactor Loading

-

Purge the open autoclave with Nitrogen to displace air.

-

Add the methanol-wet Raney Nickel to the reactor.

-

Add the solution of 3,4-dihydro-2H-pyran-2-carbonitrile dissolved in Methanol.

-

Concentration: 0.5 M to 1.0 M.

-

-

Add Ammonia .

-

Method A: Add 7N NH₃ in MeOH (approx. 5–10 equivalents of NH₃ relative to substrate).

-

Method B: If using gas, condense liquid NH₃ or pressurize with NH₃ gas before H₂.

-

Step 3: Hydrogenation

-

Seal the reactor.

-

Purge: Pressurize with N₂ to 10 bar, vent. Repeat 3 times.

-

H₂ Flush: Pressurize with H₂ to 10 bar, vent. Repeat 2 times.

-

Pressurize: Fill with H₂ to 50 bar (725 psi) .

-

Stir: Initiate stirring (1000+ RPM) to eliminate mass transfer limitations.

-

Reaction Profile:

-

Stage 1 (Alkene Reduction): Stir at ambient temperature (25°C) for 1–2 hours. The exotherm from the C=C reduction will be observable.

-

Stage 2 (Nitrile Reduction): Ramp temperature to 70–80°C . Maintain pressure at 50–70 bar.

-

Duration: Hold at 80°C for 4–6 hours or until H₂ uptake ceases.

-

Step 4: Workup

-

Cool reactor to room temperature.

-

Vent H₂ carefully. Purge with N₂.

-

Filtration: Filter the reaction mixture through a Celite pad to remove Raney Nickel.

-

Safety: Do not let the filter cake dry out. Immediately quench the filter cake with water.

-

-

Concentration: Remove Methanol and excess Ammonia under reduced pressure (Rotary Evaporator).

-

Purification: The crude 2-(aminomethyl)tetrahydropyran is typically a colorless oil. It can be purified by vacuum distillation (bp approx. 60–65°C at 10 mmHg) or used directly if purity >95%.

Analytical Checkpoints

| Checkpoint | Method | Expected Result |

| In-Process Control (IPC) | GC-MS or TLC | Disappearance of SM ( |

| Product Verification | ^1H NMR (CDCl₃) | SM: Olefinic protons at 4.5–6.5 ppm disappear.Product: Multiplets at 1.2–1.8 ppm (ring CH₂), doublet at ~2.6 ppm (-CH₂-NH₂). |

| Impurity Check | GC-FID | Look for dimer peak (higher MW) eluting much later than the primary amine. |

Troubleshooting & Optimization

Incomplete Conversion

-

Symptom: Presence of tetrahydro-2H-pyran-2-carbonitrile (saturated nitrile).

-

Cause: Temperature too low or catalyst deactivated.

-

Fix: Increase temperature to 90°C; ensure high stirring rate (H₂ is mass-transfer limited in liquid).

Low Yield / Dimer Formation

-

Symptom: Thick viscous residue; secondary amine detected.

-

Cause: Insufficient Ammonia.

-

Fix: Increase NH₃ concentration. Ensure NH₃ is not lost during N₂ purging (add NH₃ after purge if using liquid injection).

Ring Opening (Aldehyde Formation)

-

Symptom: Smell of aldehyde; complex mixture.

-

Cause: Acidic impurities or water in the presence of heat.

-

Fix: Ensure Raney Nickel is washed thoroughly (it is naturally basic, which is good). Use anhydrous Methanol.

Safety Data (HSE)

-

Raney Nickel: Class 4.2 Pyrophoric. Never expose dry catalyst to air. Keep wet.[1][2] Disposal requires quenching in dilute HCl or specialized waste streams.

-

Hydrogen: Class 2.1 Flammable Gas. LEL 4%. Ensure proper grounding of the autoclave.

-

3,4-dihydro-2H-pyran-2-carbonitrile: Treat as toxic (nitrile). Avoid skin contact.

References

-

Organic Syntheses , Coll. Vol. 3, p. 794 (1955); Vol. 23, p. 63 (1943). Tetrahydropyran.[2][3][4][5][6] (Standard protocol for dihydropyran hydrogenation). Link

- Adkins, H. (1937). Reactions of Hydrogen with Organic Compounds over Copper-Chromium Oxide and Nickel Catalysts. University of Wisconsin Press.

-

Fouilloux, P. (1983). "The nature of Raney nickel, its adsorbed hydrogen and its catalytic activity for hydrogenation reactions". Applied Catalysis, 8(1), 1-42. Link

- Gould, F. E., et al. (1969). "Hydrogenation of Nitriles". Industrial & Engineering Chemistry Product Research and Development, 8(2). (Discusses ammonia suppression of dimers).

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tetrahydropyran synthesis [organic-chemistry.org]

- 5. 3,4-Dihydro-2H-pyran synthesis [organic-chemistry.org]

- 6. EP0257521A2 - 3,4-Dihydro-2H-pyranes and process for their preparation - Google Patents [patents.google.com]

Application Note: 3,4-Dihydro-2H-pyran-2-carbonitrile as an Amino Acid Precursor

This guide details the application of 3,4-dihydro-2H-pyran-2-carbonitrile as a strategic precursor for the synthesis of amino acids, specifically DL-Lysine and related non-proteinogenic analogs like 2-aminoadipic acid .

The protocol focuses on the chemical transformation pathway involving the reduction of the nitrile to the aldehyde (acrolein dimer equivalent), followed by the Bucherer-Bergs synthesis (hydantoin formation) and subsequent hydrolysis. This is a classic, cost-effective industrial route often adapted for isotopic labeling or the synthesis of specific lysine derivatives.

Abstract

3,4-dihydro-2H-pyran-2-carbonitrile (DHP-CN) serves as a masked C6 synthon in the synthesis of

Introduction & Mechanism

The utility of 3,4-dihydro-2H-pyran-2-carbonitrile lies in its ability to unmask a reactive 1,5-dicarbonyl equivalent (or 5-hydroxy-aldehyde) upon ring opening. The pyran ring protects the aldehyde functionality, while the nitrile group serves as a precursor to the

Mechanistic Pathway

The transformation follows a "Protect-React-Deprotect" logic:

-

Activation: The nitrile is reduced to an aldehyde (restoring the "acrolein dimer" structure).

-

Functionalization: The aldehyde undergoes a Bucherer-Bergs reaction with ammonium carbonate and cyanide to form a hydantoin ring. This installs both the

-amino and -

Ring Opening & Hydrolysis: Under basic conditions, the hydantoin is hydrolyzed to the amino acid, and the pyran ring opens to form a 5-hydroxy intermediate, which is subsequently converted to the amine (for lysine) or acid (for aminoadipic acid).

Figure 1: Synthetic pathway from 3,4-dihydro-2H-pyran-2-carbonitrile to DL-Lysine.

Experimental Protocols

Protocol A: Precursor Preparation (Diels-Alder)

Note: If starting material is not purchased, it can be synthesized via the Diels-Alder reaction of acrolein and acrylonitrile.

Reagents:

Procedure:

-

Mixing: In a high-pressure reactor (autoclave), combine acrolein (1.0 eq) and acrylonitrile (1.2 eq) with 0.1% w/w hydroquinone.

-

Reaction: Heat to 160°C for 4 hours. The pressure will rise significantly; ensure reactor is rated for >20 bar.

-

Work-up: Cool to room temperature. Vent excess alkene.

-

Purification: Distill the crude mixture under reduced pressure (approx. 10 mmHg). Collect the fraction boiling at 70-75°C (2-cyano-3,4-dihydro-2H-pyran).

-

Yield: Typically 60-70%.

-

QC: Verify nitrile peak at ~2240 cm⁻¹ (IR).[3]

-

Protocol B: Conversion to Hydantoin (The Key Intermediate)

This step converts the nitrile (via in-situ aldehyde generation) to the hydantoin scaffold.

Reagents:

-

3,4-dihydro-2H-pyran-2-carbonitrile

-

DIBAL-H (1.0 M in toluene) or Raney Nickel/Formic Acid

-

Ammonium Carbonate

-

Potassium Cyanide (KCN)

-

Ethanol/Water (1:1)

Step 1: Reduction to Aldehyde

-

Dissolve DHP-CN (10 mmol) in anhydrous toluene under Argon.

-

Cool to -78°C .

-

Add DIBAL-H (11 mmol) dropwise over 30 mins.